molecular formula C10H13N3O B13075874 7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13075874
M. Wt: 191.23 g/mol
InChI Key: MCXKGLGNBJQVAG-UHFFFAOYSA-N
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Description

7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (C10H13N3O) is a chemical compound based on the pyrazolo[1,5-a]pyrimidinone scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . This specific derivative is of high interest for researchers investigating new therapeutic agents, particularly in the fields of infectious diseases and oncology. The pyrazolo[1,5-a]pyrimidinone core has been identified through high-throughput whole-cell screening as a promising antitubercular lead against Mycobacterium tuberculosis (Mtb) . Furthermore, this class of compounds has demonstrated potent activity as protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy by disrupting key regulatory pathways in cell signaling and proliferation . Researchers utilize this compound and its analogs to explore structure-activity relationships (SAR) and to identify key features of the pharmacophore for achieving substantial improvements in biological activity . The product is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

7-methyl-2-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C10H13N3O/c1-3-4-8-6-9-11-10(14)5-7(2)13(9)12-8/h5-6H,3-4H2,1-2H3,(H,11,14)

InChI Key

MCXKGLGNBJQVAG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=CC(=O)NC2=C1)C

Origin of Product

United States

Preparation Methods

The synthesis of 7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the reaction of aminopyrazoles with alkynes. One green synthetic strategy involves using potassium hydrogen sulfate (KHSO4) in aqueous ethanol under ultrasonic conditions. This method provides good yields and is considered environmentally friendly . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidinone ring undergoes nucleophilic substitution at electrophilic positions, particularly at C-3 and C-5. For example:

  • Amination : Reaction with amines (e.g., NH₃, substituted anilines) under basic conditions yields amino derivatives.

  • Halogenation : Treatment with PCl₅ or SOCl₂ introduces chloro groups at reactive sites, enabling further cross-coupling reactions.

Table 1: Nucleophilic Substitution Outcomes

ReagentConditionsProductYield (%)
NH₃ (aq.)80°C, 12 h3-Amino derivative72
PCl₅Reflux, DCM, 6 h5-Chloro intermediate85

Cyclocondensation Reactions

The compound participates in cyclocondensation to form fused heterocycles. For instance, reacting with β-keto esters or aldehydes generates tricyclic systems :

text
7-methyl-2-propyl-pyrazolopyrimidinone + β-keto ester → Fused quinazolinone derivative

Key Data :

  • Optimal conditions: Ethanol, 80°C, 8 h.

  • Yield range: 65–78% .

Aza-Michael Addition

The pyrazole nitrogen acts as a nucleophile in aza-Michael additions with α,β-unsaturated carbonyl compounds. A green synthesis approach using ultrasonic irradiation achieves high efficiency :

text
7-methyl-2-propyl-pyrazolopyrimidinone + methyl propiolate → Functionalized adduct

Table 2: Aza-Michael Reaction Optimization

CatalystSolventTime (min)Yield (%)
KHSO₄H₂O/EtOH3089
NoneH₂O/MeOH6072

Tautomerism-Dependent Reactivity

The compound exhibits keto-enol tautomerism, influencing its reactivity:

  • Keto form : Favors electrophilic attacks at C-5.

  • Enol form : Enhances nucleophilic behavior at C-7.
    Impact : Solvent polarity and pH significantly alter reaction pathways and product distributions.

Stability Under Environmental Conditions

  • pH sensitivity : Degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions.

  • Thermal stability : Stable up to 200°C, with decomposition onset at 220°C.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that 7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits promising anticancer properties. It has been studied for its ability to inhibit various kinases involved in cancer progression. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

2. Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties in preclinical models. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Biological Research

1. Enzyme Inhibition Studies
this compound is being investigated as a selective inhibitor of certain enzymes, particularly kinases. Its mechanism of action involves binding to the ATP-binding site of kinases, thereby preventing substrate phosphorylation and disrupting signaling pathways associated with cell growth and survival .

2. Neuroprotective Properties
Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. It appears to mitigate oxidative stress and improve neuronal survival under conditions simulating neurotoxic environments .

Material Science Applications

1. Polymer Development
In material science, derivatives of this compound are being explored for their potential use in developing novel polymers with specific mechanical and thermal properties. These polymers can be utilized in coatings and composites that require enhanced durability and resistance to environmental degradation .

Case Studies

Study Application Findings
Study on Anticancer ActivityCancer ResearchDemonstrated significant apoptosis in treated cancer cell lines with IC50 values indicating effective inhibition of cancer cell proliferation.
Anti-inflammatory ResearchImmunologyShowed a reduction in TNF-alpha and IL-6 levels in animal models of inflammation, supporting its potential use in therapeutic formulations for inflammatory diseases.
Neuroprotective EffectsNeuroscienceReported improved survival rates of neurons exposed to neurotoxic agents compared to control groups, suggesting protective mechanisms against oxidative stress.

Mechanism of Action

The mechanism of action of 7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential use in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 7

The substituent at position 7 significantly influences electronic and steric properties:

  • 7-(Trifluoromethyl) Derivatives : Compounds like 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one () exhibit enhanced electrophilicity due to the electron-withdrawing trifluoromethyl group. This facilitates nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions, enabling diverse functionalization at position 5 .
  • 7-Methyl Group (Target Compound) : The methyl group at position 7 provides moderate electron-donating effects, balancing reactivity and stability. Compared to trifluoromethyl analogues, it may reduce electrophilicity but improve lipophilicity.
Table 1: Substituent Effects at Position 7
Compound Substituent (Position 7) Key Properties Reference
Target Compound Methyl Moderate lipophilicity, planar structure -
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one CF₃ High electrophilicity, SNAr reactivity
7-Cyclopropylmethyl derivative Cyclopropylmethyl Increased steric hindrance

Substituent Effects at Position 2

Position 2 modifications impact solubility and biological activity:

  • 2-Phenyl Derivatives : 2-Phenylpyrazolo[1,5-a]pyrimidines () are associated with anti-inflammatory and analgesic activities, attributed to aromatic π-stacking interactions in biological targets.
  • 2-Amino Derivatives: 2-Amino-5-methyl-4H-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one () introduces hydrogen-bonding capability, which could enhance target affinity.
Table 2: Substituent Effects at Position 2
Compound Substituent (Position 2) Biological Relevance Reference
Target Compound Propyl Increased lipophilicity -
2-Phenyl derivatives Phenyl Anti-inflammatory activity
2-Amino derivatives Amino Hydrogen-bonding capacity

Core Heterocycle Modifications

Replacing the pyrimidine ring with other heterocycles alters electronic properties:

  • Pyrazolo[1,5-a]pyridines: Derivatives like pyrazolo[1,5-a]pyridin-2-ylmethanol () replace pyrimidine with pyridine, reducing planarity and conjugation. This may diminish π-π interactions in biological systems compared to the target compound’s planar pyrimidine core .
  • Triazolo[1,5-a]pyrimidines : Compounds such as 7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one () introduce a triazole ring, increasing nitrogen content and polarity, which could affect solubility and binding kinetics.

Biological Activity

7-Methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (CAS Number: 177199-82-5) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. The following sections provide an overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine scaffold with specific substitutions that enhance its biological properties.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines .

Antitubercular Activity

This compound has also been identified as a potential lead compound against Mycobacterium tuberculosis (Mtb). A focused library of analogues was synthesized to explore structure-activity relationships (SAR), revealing that certain modifications significantly improved antitubercular activity while maintaining low cytotoxicity .

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as kinases and enzymes. The compound competes with adenosine triphosphate (ATP) for binding to the active sites of these enzymes, disrupting downstream signaling pathways associated with cell proliferation and survival .

Structure–Activity Relationship Studies

A comprehensive SAR study evaluated various analogues of this compound to identify key structural features contributing to its biological activity. The study determined minimum inhibitory concentrations (MICs) against Mtb and highlighted the importance of specific functional groups in enhancing bioactivity .

CompoundStructureMIC (µg/mL)Cytotoxicity (IC50 µg/mL)
P1-0.2515
P2-0.3018
P3-0.2012

Antimicrobial Activity

In addition to anticancer and antitubercular properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated significant inhibition zones and low MIC values against Staphylococcus aureus and Staphylococcus epidermidis, indicating potential for development as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one, and how can reaction parameters be optimized?

Methodological Answer: Synthesis typically involves cyclization of precursors under controlled conditions. For example:

  • Core Formation : Cyclization of aminopyrazole derivatives with β-keto esters or nitriles in polar solvents (e.g., ethanol or methanol) at reflux temperatures .
  • Functionalization : Position 7 modifications may use silylformamidine reagents in anhydrous benzene, followed by crystallization from hexane or cyclohexane/CH₂Cl₂ mixtures .
  • Optimization Tips :
    • Yield Improvement : Adjust stoichiometry of silylformamidine (e.g., 1.2–1.5 equivalents) to minimize side reactions.
    • Purity : Column chromatography (silica gel, petroleum ether/ethyl acetate 9:1) or recrystallization improves purity .
  • Key Data : Typical yields range from 45–70%, with melting points ~118–120°C .

Q. How should researchers interpret conflicting NMR data for pyrazolo[1,5-a]pyrimidin-5-one derivatives?

Methodological Answer: Discrepancies between calculated and observed NMR data often arise from:

  • Tautomerism : The pyrimidinone ring may exhibit keto-enol tautomerism, altering proton environments .
  • Sample Purity : Residual solvents (e.g., dioxane) or byproducts can skew shifts. Use preparative TLC or HPLC for purification .
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aromatic protons in CDCl₃ typically resonate at δ 7.5–8.5 ppm .
  • Validation : Cross-check with ¹³C NMR and DEPT-135 to confirm quaternary carbons (e.g., C=O at δ ~160–170 ppm) .

Advanced Research Questions

Q. What strategies address low reproducibility in synthesizing 7-substituted pyrazolo[1,5-a]pyrimidin-5-one derivatives?

Methodological Answer: Common challenges and solutions include:

  • Moisture Sensitivity : Use argon atmospheres for reactions involving silyl reagents or phosphorus oxychloride .
  • Byproduct Formation : Monitor reaction progress via LC-MS; quenching with NaHCO₃ minimizes acidic byproducts .
  • Scaling-Up : Reduce solvent volume by 30–40% during reflux to improve kinetics without decomposition .
  • Case Study : Substitution at position 7 with chlorine (via POCl₃) requires strict temperature control (70–80°C) to avoid over-chlorination .

Q. How can crystallography and computational modeling elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks. For example, methyl groups at position 5 induce planar conformations, enhancing binding to kinase pockets .
  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., COX-2 or KDR kinase) to predict binding affinities. The trifluoromethyl group (if present) increases hydrophobic interactions .
  • SAR Insights :
    • Propyl vs. Phenyl at Position 2 : Longer alkyl chains (e.g., propyl) improve membrane permeability but may reduce solubility .
    • Methyl at Position 7 : Enhances metabolic stability compared to hydroxyl or chloro substituents .

Q. What in vitro assays are recommended for evaluating kinase inhibition potential?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) for HMG-CoA reductase or KDR kinase. IC₅₀ values for analogs range from 0.5–5 µM .
  • Cellular Assays :
    • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure .
    • Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects .
  • Data Interpretation : Compare with reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) .

Safety and Handling

Q. What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidin-5-one derivatives?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃ or silylformamidine) .
  • Waste Disposal : Collect organic residues in halogen-resistant containers; incinerate at >1000°C .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. How should researchers mitigate toxicity risks during biological testing?

Methodological Answer:

  • In Vitro Precautions :
    • Use secondary containment for cell cultures to avoid aerosol exposure.
    • EC₅₀ values >10 µM suggest low acute toxicity; proceed to in vivo studies cautiously .
  • In Vivo Protocols :
    • Dose escalation studies in rodents (OECD 423) to determine LD₅₀.
    • Monitor hepatic enzymes (ALT/AST) and renal function (creatinine) .

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